molecular formula C18H26N2O4 B1406787 tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate CAS No. 1355334-48-3

tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate

Cat. No. B1406787
CAS RN: 1355334-48-3
M. Wt: 334.4 g/mol
InChI Key: QFRRUTOFOGPVJF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The compound has a molecular weight of 334.42 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate has demonstrated their potential in various applications. For instance, Kulkarni et al. (2016) synthesized and characterized two derivatives, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were studied for their antibacterial and antifungal properties, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Chemical Synthesis Routes

The synthesis routes for similar compounds have been extensively studied. Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the production of Vandetanib. This process involved steps such as acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang et al., 2015).

Biological and Pharmacological Applications

The derivatives of tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate have been explored for their potential biological applications. For example, Ya-hu Liu synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Anticorrosive Applications

A study by Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. The compound showed effective corrosion inhibition, demonstrating an efficiency of 91.5% at 25 ppm in corrosive media (Praveen et al., 2021).

Future Directions

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-[(2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-14-7-5-6-8-15(14)16(21)23-4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRRUTOFOGPVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120201
Record name 1-Piperazinecarboxylic acid, 4-[[2-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate

CAS RN

1355334-48-3
Record name 1-Piperazinecarboxylic acid, 4-[[2-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[2-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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